tert-butyl N-(1-amino-3-ethylpentan-3-yl)carbamate
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Overview
Description
tert-Butyl N-(1-amino-3-ethylpentan-3-yl)carbamate: is a chemical compound with the molecular formula C12H26N2O2 and a molecular weight of 230.35 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-amino-3-ethylpentan-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine under controlled conditions. One common method involves the use of tert-butyl carbamate and an amine in the presence of a base such as cesium carbonate. The reaction is carried out at room temperature, and the product is purified through crystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(1-amino-3-ethylpentan-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Halides, electrophiles.
Major Products Formed:
Oxidation: Corresponding oxidized products.
Reduction: Corresponding reduced products.
Substitution: Substituted carbamates.
Scientific Research Applications
Chemistry: tert-Butyl N-(1-amino-3-ethylpentan-3-yl)carbamate is used as a building block in organic synthesis. It is employed in the synthesis of various complex molecules and as a protecting group for amines .
Biology: In biological research, the compound is used to study enzyme interactions and protein modifications. It serves as a substrate in enzymatic assays and helps in understanding biochemical pathways .
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of tert-butyl N-(1-amino-3-ethylpentan-3-yl)carbamate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of enzyme-substrate complexes. These complexes undergo chemical transformations, resulting in the desired products. The molecular pathways involved include enzymatic catalysis and protein modification.
Comparison with Similar Compounds
- tert-Butyl carbamate
- N-Boc-protected amines
- tert-Butyl (3-aminopropyl)carbamate
Comparison: tert-Butyl N-(1-amino-3-ethylpentan-3-yl)carbamate is unique due to its specific structure, which imparts distinct chemical properties. Compared to tert-butyl carbamate, it has an additional amino group, making it more versatile in chemical reactions. N-Boc-protected amines are similar in their use as protecting groups, but this compound offers better stability under certain conditions.
Properties
CAS No. |
1539454-38-0 |
---|---|
Molecular Formula |
C12H26N2O2 |
Molecular Weight |
230.35 g/mol |
IUPAC Name |
tert-butyl N-(1-amino-3-ethylpentan-3-yl)carbamate |
InChI |
InChI=1S/C12H26N2O2/c1-6-12(7-2,8-9-13)14-10(15)16-11(3,4)5/h6-9,13H2,1-5H3,(H,14,15) |
InChI Key |
BBWWWPBJGDIZBR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CCN)NC(=O)OC(C)(C)C |
Purity |
95 |
Origin of Product |
United States |
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